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molecular formula C13H20N2O B2554202 2-(4-Benzyl-piperazin-1-yl)-ethanol CAS No. 3221-20-3

2-(4-Benzyl-piperazin-1-yl)-ethanol

Cat. No. B2554202
M. Wt: 220.316
InChI Key: VIRUORUIOHJCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892875

Procedure details

1-Piperazineethanol was benzylated with benzyl bromide in the same manner as Reference Example 1-(1) to give 4-benzyl-1-piperazineethanol as an oil. Yield 80.8%. NMR(CDCl3)δ: 2.42-2.65(10H, m), 3.33(1H, s), 3.49(2H, s), 3.59(2H, t, J=5), 7.23(5H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][OH:9])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:10]([N:4]1[CH2:5][CH2:6][N:1]([CH2:7][CH2:8][OH:9])[CH2:2][CH2:3]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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